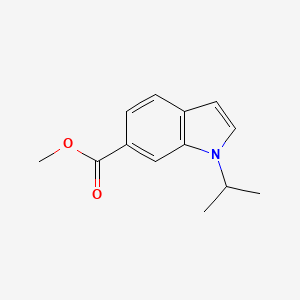

Methyl 1-isopropyl-1H-indole-6-carboxylate

Description

Historical Context and Evolution of Indole (B1671886) Chemistry Research

The journey into the chemistry of indoles began in the 19th century, intricately linked to the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole itself by reducing oxindole (B195798) with zinc dust. This foundational work paved the way for a deeper understanding of the indole structure, which he proposed in 1869. Throughout the late 19th and early 20th centuries, research into indole derivatives was largely driven by their importance as dyestuffs.

A significant turning point occurred in the 1930s with the discovery that the indole nucleus is a fundamental component of many important alkaloids, the essential amino acid tryptophan, and plant hormones like auxin. This realization sparked a surge of interest in indole chemistry that continues to this day. A major breakthrough in the synthesis of substituted indoles was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most widely used for creating these compounds. Over the years, numerous other synthetic methods have been developed, including the Leimgruber-Batcho, Madelung, and Reissert syntheses, each offering different advantages for accessing a wide variety of substituted indoles. rjpn.orgmdpi.comuop.edu.pk The ongoing evolution of synthetic methodologies, including modern catalytic and green chemistry approaches, continues to expand the toolkit available to chemists for the construction and functionalization of the indole core. researchgate.net

Significance of the Indole Scaffold in Organic and Medicinal Chemistry Research

The indole scaffold is of immense significance in organic and medicinal chemistry due to its versatile structure and wide range of biological activities. mdpi.com It is a key structural motif in numerous natural products, including alkaloids, peptides, and neurotransmitters like serotonin. researchgate.net The ability of the indole nucleus to mimic the structure of peptides allows it to bind to a variety of receptors and enzymes, making it a valuable starting point for the design of new therapeutic agents. researchgate.netnih.gov

Indole derivatives have been shown to possess a remarkable array of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.netnih.govmdpi.com This broad spectrum of bioactivity has led to the development of numerous indole-containing drugs, such as the anti-inflammatory drug indomethacin, the anti-migraine drug sumatriptan, and various anticancer agents. The structural versatility of the indole ring allows for modification at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic effects. mdpi.comchula.ac.th

Overview of Indole Carboxylate Derivatives in Scholarly Contexts

Within the vast family of indole derivatives, indole carboxylates—compounds bearing a carboxylic acid or ester functional group on the indole ring—are of particular interest in academic and pharmaceutical research. The electronic properties of the carboxylate group can influence the reactivity and biological activity of the indole scaffold.

Indole-2-carboxylates and indole-3-carboxylates are common motifs in drug discovery, with research highlighting their potential as inhibitors of various enzymes and as antagonists at cellular receptors. nih.gov For instance, certain substituted indole-2-carboxylates have been investigated as potent antagonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov More recently, research has explored the potential of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. rsc.org

Indole-6-carboxylic acid derivatives have also been the subject of significant research. Studies have demonstrated their potential as antiproliferative agents by targeting key receptors in cancer pathways, such as EGFR and VEGFR-2. nih.govresearchgate.net The synthesis of libraries of these compounds allows for the exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic candidates. nih.govresearchgate.net The derivatization of the indole nitrogen and other positions on the ring system, in combination with the carboxylate group, provides a rich field for chemical exploration and the development of new bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-propan-2-ylindole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHTWTKDRUFTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442444 | |

| Record name | Methyl 1-isopropyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202745-76-4 | |

| Record name | Methyl 1-isopropyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Indole 6 Carboxylate Scaffold

Reaction Pathway Elucidation for Indole (B1671886) Formation and Derivatization

The formation of the indole ring system can be achieved through various synthetic strategies, with transition metal-catalyzed reactions being particularly prominent. While specific studies on the formation of Methyl 1-isopropyl-1H-indole-6-carboxylate are not extensively detailed in the literature, the general mechanisms for the synthesis of substituted indoles, particularly indole-carboxylates, provide a strong basis for understanding its reaction pathways.

One common approach involves the palladium-catalyzed intramolecular C-H amination of N-aryl enamines. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved through a palladium-catalyzed intramolecular oxidative coupling mdpi.com. This type of reaction is believed to proceed through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. The key steps likely involve the coordination of the enamine to the palladium catalyst, followed by intramolecular C-H activation of an aryl C-H bond to form a palladacycle intermediate. Subsequent reductive elimination then furnishes the indole ring and regenerates the active palladium catalyst. The synthesis of indole-2-carboxylates via palladium-catalyzed aerobic amination of aryl C-H bonds from 2-acetamido-3-aryl-acrylates follows a similar mechanistic rationale nih.gov.

The derivatization of the indole-6-carboxylate scaffold, such as the introduction of the N-isopropyl group, typically occurs via nucleophilic substitution at the indole nitrogen. The synthesis of this compound can be accomplished by reacting Methyl indole-6-carboxylate with 2-iodopropane (B156323) chemicalbook.com. This reaction proceeds through a standard SN2 mechanism where the indole nitrogen acts as a nucleophile, attacking the electrophilic carbon of 2-iodopropane and displacing the iodide leaving group. The acidity of the N-H proton of the indole ring is a key factor in this reaction, and the use of a base is often required to generate the more nucleophilic indolide anion mdpi.com.

Furthermore, derivatization can also occur at various positions on the indole ring through electrophilic substitution. The electron-donating nature of the nitrogen atom makes the pyrrole (B145914) ring particularly susceptible to electrophilic attack, with the C3 position being the most reactive researchgate.netquora.com. However, the presence of substituents, such as the carboxylate group at the 6-position and the isopropyl group at the 1-position, will influence the regioselectivity of further functionalization.

| Reaction Type | Key Intermediates | General Mechanism | Relevant Analogs |

| Indole Ring Formation | Palladacycle | Intramolecular C-H Amination | 2-methyl-1H-indole-3-carboxylates mdpi.com |

| N-Alkylation | Indolide Anion | SN2 Nucleophilic Substitution | N-alkylation of ethyl indol-2-carboxylate mdpi.com |

| Ring Functionalization | Wheland Intermediate | Electrophilic Aromatic Substitution | General electrophilic substitution of indoles researchgate.net |

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Transition metals, particularly palladium and rhodium, play a pivotal role in the synthesis and functionalization of indole derivatives. The catalytic cycles of these transformations are central to understanding reaction efficiency, selectivity, and scope.

Palladium-Catalyzed Reactions:

In the context of indole-carboxylate synthesis, palladium catalysis is frequently employed. A plausible catalytic cycle for the formation of the indole ring via C-H amination begins with the coordination of the palladium(II) catalyst to the substrate nih.gov. This is followed by a concerted metalation-deprotonation (CMD) step, where an aryl C-H bond is activated to form a six-membered palladacycle intermediate. Subsequent reductive elimination forms the C-N bond of the indole ring and generates a palladium(0) species. The catalytic cycle is completed by the reoxidation of Pd(0) to the active Pd(II) state by an oxidant, which can be molecular oxygen in aerobic processes nih.gov. The efficiency of these reactions can be highly dependent on the nature of the carboxylate ligand and any carboxylic acid additives present acs.orgnih.gov.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are also effective for the functionalization of indoles, particularly for directing C-H activation to specific positions. For instance, rhodium(III)-catalyzed C-H activation has been utilized for the regioselective C4 alkylation of indoles nih.gov. A general catalytic cycle for Rh(III)-catalyzed C-H activation involves the coordination of a directing group on the indole substrate to the rhodium center. This is followed by a CMD process to form a rhodacycle intermediate. Subsequent insertion of a coupling partner, such as an alkyne or alkene, into the Rh-C bond and reductive elimination delivers the functionalized indole product and regenerates the active Rh(III) catalyst bohrium.com. While not specific to the 6-carboxylate, these principles can be extrapolated to understand potential C-H functionalization pathways on the this compound scaffold, where the carboxylate group or other directing groups could influence the regioselectivity of C-H activation.

| Catalyst System | Key Steps in Catalytic Cycle | Role of Metal | Example Transformation |

| Palladium(II) | Coordination, C-H Activation (CMD), Reductive Elimination, Reoxidation | Facilitates C-N bond formation | Indole-2-carboxylate (B1230498) synthesis nih.gov |

| Rhodium(III) | Coordination, C-H Activation (CMD), Insertion, Reductive Elimination | Directs regioselective C-H functionalization | C4-Alkylation of indoles nih.gov |

Stereochemical Control and Enantioselective Reaction Mechanisms

The synthesis of chiral indole derivatives is of significant interest due to their prevalence in biologically active molecules. Achieving stereochemical control in reactions involving the indole-6-carboxylate scaffold, particularly in the introduction of substituents, is a key challenge.

Enantioselective synthesis of N-alkylindoles, where the nitrogen is attached to a stereogenic carbon, has been achieved through various catalytic methods. For instance, nickel-catalyzed C-C coupling reactions of N-indolyl-substituted alkenes with various electrophiles have been developed to produce chiral N-alkylindole adducts with high enantioselectivity nih.govresearchgate.netnih.gov. The mechanism of such reactions often involves the formation of a chiral metal-ligand complex that coordinates to the substrates in a specific orientation, thereby controlling the facial selectivity of the subsequent bond-forming step. The nature of the chiral ligand is crucial in determining the enantiomeric excess of the product.

While direct enantioselective isopropylation of the indole nitrogen is challenging due to the small size and symmetrical nature of the isopropyl group, related enantioselective alkylations provide mechanistic insights. Organocatalytic and organometallic strategies have been employed for the construction of chiral α-N-branched indoles mdpi.com. These methods often rely on the formation of a chiral intermediate, such as a chiral enamine or a chiral metal enolate, which then reacts with an electrophile. The stereochemical outcome is dictated by the steric and electronic properties of the catalyst and the substrate.

In the context of this compound, while the N-isopropyl group itself is not chiral, subsequent reactions at other positions of the indole ring could be performed enantioselectively. For example, an asymmetric functionalization at the C2 or C3 position could be influenced by the presence of the N-isopropyl group and the C6-carboxylate group, which could act as steric or electronic directing groups in conjunction with a chiral catalyst.

| Enantioselective Strategy | Key Mechanistic Feature | Controlling Element | Relevant Example |

| Nickel-Catalyzed C-C Coupling | Chiral Metal-Ligand Complex | Chiral Ligand | Synthesis of chiral N-alkylindoles nih.gov |

| Organocatalysis | Chiral Intermediate (e.g., enamine) | Chiral Catalyst | Asymmetric N-alkylation of indoles mdpi.com |

Transmission of Electronic and Steric Effects in Indole Systems

The reactivity and regioselectivity of reactions on the indole ring are significantly influenced by the electronic and steric effects of its substituents. In this compound, both the N-isopropyl group and the C6-carboxylate group play important roles in modulating the properties of the indole system.

Electronic Effects:

Steric Effects:

The isopropyl group at the N1 position introduces steric bulk around the nitrogen atom. This can influence the approach of reagents to the neighboring C2 and C7 positions. For example, in transition metal-catalyzed C-H activation reactions, the steric hindrance from the N-isopropyl group might disfavor the formation of a metallacycle involving the C7-H bond if a directing group is also present at the N1 position. Similarly, the carboxylate group at C6 can exert steric hindrance on the adjacent C5 and C7 positions. In reactions such as copper-mediated C4-H sulfonylation of indoles, steric hindrance from substituents at the C5 position has been observed to decrease reactivity acs.org. This suggests that the C6-carboxylate group in this compound could sterically hinder reactions at the C5 and C7 positions, potentially favoring functionalization at other sites like C2, C3, or C4.

The combination of these electronic and steric effects provides a means to control the regioselectivity of reactions on the indole-6-carboxylate scaffold.

| Substituent | Electronic Effect | Steric Effect | Predicted Influence on Reactivity |

| N-isopropyl | Electron-donating (inductive) | Moderate steric hindrance at C2 and C7 | Activates pyrrole ring for electrophilic attack, may hinder reactions at C7 |

| C6-carboxylate | Electron-withdrawing (resonance and inductive) | Moderate steric hindrance at C5 and C7 | Deactivates benzene (B151609) ring, directs meta (C4, C7), may hinder reactions at C5 and C7 |

Advanced Spectroscopic and Structural Elucidation of Indole Carboxylate Systems

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or advanced 2D NMR correlations (such as COSY, HSQC, HMBC), could be located for Methyl 1-isopropyl-1H-indole-6-carboxylate.

X-ray Crystallography Studies of Indole (B1671886) Derivatives

A crystal structure for this compound has not been deposited in crystallographic databases. Therefore, information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Characterization and Vibrational Analysis

No experimental FT-IR or Raman spectra for this compound are available in the public domain. This prevents a detailed analysis of its characteristic vibrational modes.

Until researchers conduct and publish a full spectroscopic and structural characterization of this compound, a detailed and accurate article on this specific topic cannot be produced.

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for understanding the intrinsic properties of indole derivatives. These calculations provide a detailed picture of the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For indole derivatives, DFT is frequently employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.govresearchgate.netnih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, bond lengths, and bond angles. ijrar.orgresearchgate.net These optimized structures represent the minimum energy conformation of the molecule and are crucial for understanding its physical and chemical behavior.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to optimize the geometries of various indole derivatives. researchgate.net The results of these calculations are often in close agreement with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed, providing insights into the molecule's stability and reactivity. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative Core Structure using DFT This table presents typical bond lengths and angles that could be obtained for the core indole structure of a compound like this compound through DFT calculations. The values are representative and based on general findings for similar indole derivatives.

| Parameter | Calculated Value (B3LYP/6-311+G) |

|---|---|

| N1-C2 Bond Length (Å) | 1.38 |

| C2-C3 Bond Length (Å) | 1.37 |

| C8-N1 Bond Length (Å) | 1.40 |

| N1-C2-C3 Bond Angle (°) | 109.5 |

| C2-N1-C8 Bond Angle (°) | 108.0 |

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of quantum chemical calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netaip.org The Highest Occupied Molecular Orbital (HOMO) is the outermost orbital containing electrons and acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. ijrar.orgbohrium.com This analysis is instrumental in predicting the sites of electrophilic and nucleophilic attack. nih.gov For indole derivatives, the HOMO is typically localized over the indole ring, indicating its electron-rich nature and susceptibility to electrophilic substitution.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for an Indole Derivative This table provides example values for HOMO-LUMO energies and related quantum chemical descriptors for a hypothetical indole derivative, demonstrating the type of data generated from such analyses.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.2 |

The interaction of indole derivatives with light can be investigated through the study of their excited state dynamics and photophysical properties. beilstein-journals.orgnih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the electronic absorption and emission spectra of these molecules. bohrium.com

Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent relaxation processes, including fluorescence and non-radiative decay, determine the molecule's photophysical properties. nih.gov For indole, the two lowest energy excited states, ¹La and ¹Lb, play a crucial role in its fluorescence. nih.gov The relative energies of these states can be influenced by substituents on the indole ring and the polarity of the solvent. nih.gov Understanding these dynamics is vital for the design of fluorescent probes and other photoactive materials based on the indole scaffold. mdpi.com

The surrounding solvent can significantly influence the electronic transitions and spectra of a molecule. bau.edu.lbkoreascience.kr Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the photophysical properties of indole derivatives. researchgate.net Solvents can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission wavelengths (solvatochromism). nih.gov

For instance, polar solvents can stabilize charge-separated excited states to a greater extent than the ground state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. nih.govnih.gov By computationally modeling these solvent effects, researchers can predict how the spectral properties of a compound like this compound would change in different environments. nih.gov

Molecular Dynamics (MD) Simulations in Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. biorxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time. This allows for the investigation of dynamic processes and intermolecular interactions.

In the context of indole derivatives, MD simulations can be used to study how these molecules interact with other molecules, such as proteins or DNA. biorxiv.org These simulations provide detailed information about the binding modes, interaction energies, and conformational changes that occur upon binding. Such insights are invaluable in drug design, where understanding the interaction between a small molecule and its biological target is crucial.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.goveurjchem.comijpsi.org In QSAR studies, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their measured biological activity. nih.govmdpi.com

For indole derivatives, QSAR models can be developed to predict their activity as, for example, enzyme inhibitors or receptor ligands. researchgate.netbenthamdirect.commdpi.com These models can then be used to virtually screen new, un-synthesized indole derivatives to identify those with the highest predicted activity. nih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. nih.gov

Conclusion

The field of indole (B1671886) chemistry, with its rich history and profound impact on medicinal science, continues to be an active area of investigation. Substituted indole carboxylates represent a particularly fruitful subclass of these heterocyclic compounds, offering a versatile platform for the development of new molecules with a wide range of potential applications. While the specific compound, Methyl 1-isopropyl-1H-indole-6-carboxylate, remains largely unexplored in the scientific literature, its structural motifs suggest it could be a valuable building block for the synthesis of more complex, biologically active molecules. The lack of detailed published data on this compound highlights the vast and still uncharted territories within the landscape of indole chemistry, inviting further scholarly inquiry into its properties and potential applications.

Structure Activity Relationship Sar Studies and Molecular Interactions of Indole 6 Carboxylates

General Principles and Methodologies in SAR Analysis for Indole (B1671886) Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.gov The indole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offers multiple positions for chemical modification, each having a potentially significant impact on the molecule's pharmacological profile. mdpi.comnih.gov

Key principles in the SAR of indole derivatives often revolve around the substitution patterns at various positions of the indole core:

N1 Position: The indole nitrogen (N1) is a common site for modification. Acylation of the indole nitrogen can sometimes lead to a decrease in activity. youtube.com However, attaching different groups at this position can also modulate selectivity and potency for various targets.

C2 Position: The C2 position is often critical. For instance, in some series, a methyl group at the C2 position results in much higher activity compared to aryl-substituted analogues. youtube.com The presence of a carboxyl group at C2 is crucial for the metal-chelating mechanism of certain HIV-1 integrase inhibitors. nih.govrsc.org

C3 Position: This position is frequently modified to explore interactions with hydrophobic pockets in target proteins. acs.org The introduction of various substituents can significantly alter binding affinity.

C5 Position: Substitution at the C5 position can have a profound effect on activity. Electron-withdrawing groups or other functionalities like methoxy (B1213986) (-OCH3) or fluoro (-F) at this position have been shown to be more active than unsubstituted analogues in several compound series. youtube.comacs.org

C6 Position: The C6 position, relevant to Methyl 1-isopropyl-1H-indole-6-carboxylate, is another key site for modification. The introduction of different groups can influence how the molecule fits into and interacts with the binding sites of target proteins. researchgate.net

Methodologies used in SAR analysis include a combination of chemical synthesis and biological evaluation. A series of analogues is synthesized where specific parts of the molecule are systematically varied. These compounds are then tested in biological assays to measure their activity (e.g., IC50 or Ki values). nih.gov Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are also employed to build mathematical models that correlate chemical structures with biological activity, helping to predict the potency of new, unsynthesized compounds. nih.gov

Table 1: General SAR Observations for Indole Derivatives

| Position on Indole Ring | Common Modification | General Impact on Activity (Example-Dependent) |

|---|---|---|

| N1 | Alkylation, Acylation | Can modulate selectivity and potency; acylation can sometimes decrease activity. youtube.com |

| C2 | Alkylation, Carboxylation | A methyl group can be more active than aryl groups; a carboxyl group is key for some enzyme inhibitors. youtube.comnih.gov |

| C3 | Introduction of side chains | Often interacts with hydrophobic pockets; critical for binding affinity. acs.org |

| C5 | Halogenation, Methoxy groups | Electron-withdrawing groups often enhance activity compared to unsubstituted analogues. youtube.comacs.org |

Rational Design Strategies Based on Indole Scaffolds

The indole nucleus is a versatile scaffold frequently utilized in rational drug design. mdpi.comingentaconnect.com Its chemical reactivity allows for straightforward modification, enabling the introduction of diverse functional groups to create a multitude of compounds targeting different pharmacological receptors and enzymes. mdpi.com Rational design strategies often leverage the indole core's ability to mimic the structure of endogenous molecules, such as the amino acid tryptophan, allowing it to interact with a wide range of biological systems. mdpi.com

One prominent strategy is scaffold hopping , where the indole core is used to replace other chemical structures while maintaining the key interactions required for biological activity. Another approach involves creating hybrid molecules , where the indole scaffold is combined with other pharmacophores to develop multi-target directed ligands (MTDLs). nih.gov This is particularly beneficial for complex diseases like Alzheimer's, where targeting multiple pathological pathways simultaneously can be more effective. nih.gov The development of indole hybrids has been shown to improve pharmacokinetic profiles and potency. nih.gov

Furthermore, the indole structure serves as a foundational framework in the development of inhibitors for various enzymes and modulators for receptors. For example, it has been exploited to design ligands for targets as diverse as the GABA-A receptor, the translocator protein (TSPO), and various protein kinases. mdpi.com

Molecular Docking Investigations of Indole Carboxylates with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is invaluable for understanding the molecular basis of ligand-target interactions and for guiding the rational design of new drugs. Docking studies on various indole derivatives, including carboxylates, have provided significant insights into their mechanisms of action. nih.govmdpi.commdpi.com

Docking studies allow for the calculation of binding affinities, often expressed as a docking score or binding free energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov For indole derivatives, these studies have shown that the compounds can fit snugly into the active sites of target enzymes. nih.govjbcpm.com

For example, in studies of indole derivatives as potential antimicrobial agents targeting enzymes like UDP-N-acetylmuramate-l-alanine ligase, docking analyses revealed favorable binding energies, with some compounds showing better docking scores than standard reference drugs. nih.gov Similarly, docking of indole-2-carboxylic acid derivatives into the active site of HIV-1 integrase showed that the indole nitrogen and the 2-carboxyl group could effectively chelate the two magnesium ions essential for enzyme function, a key binding interaction. nih.govrsc.org

Table 2: Examples of Docking Scores for Various Indole Derivatives

| Compound Type | Target Enzyme | Best Docking Score (kcal/mol) |

|---|---|---|

| Indole-based heterocycle (Compound 9) | UDP-N-acetylmuramate-l-alanine ligase | -11.5 |

| Indole-based heterocycle (Compound 9) | Human lanosterol (B1674476) 14α-demethylase | -8.5 |

| Indole-5-carboxylic acid | RelSeq (p)ppGpp synthetase | -6.42 |

Note: The data represents findings for various indole derivatives, not specifically this compound, and is used to illustrate the application of molecular docking to this class of compounds. nih.govmdpi.commdpi.com

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. nih.gov These interactions are mediated by various intermolecular forces, including:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The carbonyl group of the carboxylate and the indole N-H group are common hydrogen bond donors or acceptors. nih.gov For instance, docking studies have identified hydrogen bonding interactions between indole derivatives and residues like ARG326, HIS392, and GLN72 in target proteins. nih.gov

Hydrophobic Interactions: The nonpolar regions of the indole ring and its substituents often form hydrophobic interactions with nonpolar amino acid residues in the binding pocket, contributing significantly to binding affinity. rsc.orgnih.gov

Pi-Stacking (π-π) Interactions: The aromatic system of the indole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as tyrosine, phenylalanine, and tryptophan. A π-stacking interaction between the indole core and a deoxyadenosine (B7792050) (dA21) base was observed in the docking of an indole-2-carboxylate (B1230498) with HIV-1 integrase. rsc.org

These detailed interaction maps help explain the observed SAR and guide further chemical modifications to enhance potency and selectivity. nih.gov

The three-dimensional shape, or conformation, that a ligand adopts within the binding pocket is essential for its activity. nih.gov Molecular docking simulations can explore various possible conformations of a flexible ligand to find the one that best fits the active site.

Studies on indole derivatives have shown that the molecule can adopt different conformations depending on the substituents and the topology of the binding site. nih.gov For example, the side chain of an indole derivative might adopt a "staggered" or "folded" conformation to optimize its interactions with different lipophilic pockets and hydrogen bonding sites within a receptor. nih.gov This conformational flexibility is a key reason for the indole scaffold's versatility, allowing derivatives to be tailored to a wide array of different biological targets. mdpi.com Analysis of these binding conformations provides a deeper understanding of the structural requirements for activity and is a cornerstone of rational drug design. rsc.org

Role As a Synthetic Intermediate and in Advanced Materials Research

Indole (B1671886) Carboxylates as Versatile Building Blocks in Organic Synthesis

The indole ring is a prominent scaffold in numerous natural products, pharmaceuticals, and agrochemicals. indole-building-block.com Consequently, functionalized indoles like indole carboxylates serve as crucial building blocks for the synthesis of more complex molecules. The carboxylate group, as seen in Methyl 1-isopropyl-1H-indole-6-carboxylate, is a versatile functional handle. It can be readily transformed into other functional groups such as amides, alcohols, or aldehydes, or it can participate in various coupling reactions.

For instance, indole-2-carboxamides are recognized as a prototypical scaffold for allosteric modulators of the cannabinoid CB1 receptor. nih.gov The synthesis of these complex molecules often starts from a corresponding indole-2-carboxylic acid, which is then coupled with various amines to generate a library of potential modulators. nih.gov Similarly, indole-3-carboxaldehyde (B46971) and its derivatives are key intermediates for preparing biologically active compounds and indole alkaloids, as the carbonyl group readily undergoes C–C and C–N coupling reactions. researchgate.net

The synthetic utility of the indole carboxylate framework can be summarized as follows:

Functional Group Interconversion: The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.

Cross-Coupling Reactions: The indole ring itself can be functionalized through various metal-catalyzed reactions. For example, the Buchwald–Hartwig reaction can be used to introduce amine substituents at different positions on the indole nucleus. rsc.org

Scaffold for Complex Synthesis: The core structure serves as a starting point for building complex, polycyclic molecules, including many natural product alkaloids. rsc.org

The presence of the N-isopropyl group in this compound enhances its solubility in organic solvents and can provide steric influence in synthetic transformations, potentially leading to unique reactivity and selectivity.

Applications in Material Science Research

Indole derivatives are gaining significant attention in material science due to their unique electronic and photophysical properties. The indole nucleus is an electron-rich aromatic system, making it an excellent electron donor. researchgate.net This property is fundamental to the design of materials for organic electronics. When incorporated into a larger molecule with an electron-accepting unit, it can facilitate intramolecular charge transfer (ICT), a key process in many optoelectronic devices. ias.ac.in

The planar geometry of the fused indole ring system is advantageous for creating materials with good charge-transport properties. rsc.org Furthermore, the nitrogen atom of the indole ring can be easily functionalized, for example with the isopropyl group in the target compound, to tune the molecule's properties, prevent aggregation, and improve solubility—all critical factors for device fabrication and performance. rsc.org

Organic Electronic and Photonic Applications

Indole derivatives are increasingly used as core components in donor-π-acceptor (D-π-A) chromophores, which are essential for various organic electronic and photonic applications. mdpi.com In these systems, the indole moiety typically serves as the electron donor (D), connected via a π-conjugated spacer to an electron acceptor (A). This molecular architecture gives rise to strong ICT upon photoexcitation. acs.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by modifying the substituents on the indole ring. researchgate.netacs.org For this compound, the electron-donating indole core and the electron-withdrawing methyl carboxylate group could establish a push-pull system, influencing its photophysical characteristics. The N-alkyl indole unit has been shown to be a superior electron donor compared to other groups like triazene. acs.org

Indole-based materials have shown potential in:

Fluorescent Probes: The strong fluorescence emission of many indole derivatives allows them to be used as sensors. mdpi.com

Nonlinear Optics: The significant charge transfer within D-π-A indole systems can lead to large nonlinear optical responses. acs.org

Organic Semiconductors: The ability to form ordered structures and transport charge makes indole derivatives candidates for organic field-effect transistors (OFETs). acs.org

The table below shows examples of indole derivatives and their photophysical properties, illustrating the tunability of this class of compounds.

| Compound Class | Donor Group | Acceptor Group | Max. Absorption (λmax) | Application Area |

| Indole-based Push-Pull Chromophores | N-Methyl Indole | Various Acceptors | 378 - 658 nm | Optoelectronics acs.org |

| Pyridopyrazino[2,3-b]indole | Indole | Pyridopyrazine | Blue-Green Emission | Optoelectronics ias.ac.in |

| 2-Phenylindole Derivatives | 2-Phenylindole | N/A | Blue-UV Photoluminescence | Organic Electronics researchgate.net |

Integration into Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The favorable electronic properties of indole derivatives make them highly suitable for use in OLEDs and DSSCs.

In OLEDs , materials are needed to efficiently transport charge carriers (holes and electrons) and emit light. Indole derivatives have been successfully developed as high triplet energy hole transport materials, which are particularly important for efficient blue phosphorescent OLEDs. skku.edu

In DSSCs , a dye molecule absorbs light and injects an electron into a semiconductor material like titanium dioxide (TiO2). Organic dyes based on the D-π-A architecture are highly effective for this purpose. researchgate.net The indole moiety is a popular choice for the electron donor component in these dyes due to its strong electron-donating ability and structural planarity, which promotes efficient ICT. rsc.orgrsc.org Fused indole systems can exhibit even greater electron-donating character and planarity, leading to improved photovoltaic performance. rsc.org

The performance of several indole-based dyes in DSSCs is summarized in the table below, demonstrating their efficacy as sensitizers.

| Indole-based Dye Component | Role in Dye | Power Conversion Efficiency (η) | Reference |

| Indoloquinoxaline (IQ) | Donor | Up to 6.60% | rsc.org |

| Indolocarbazole | Donor | ~5.0-5.5% | rsc.org |

| General Indole Derivatives | Donor | Up to 7.2% | researchgate.net |

Strategies for Indole Libraries and Diversity-Oriented Synthesis

To explore the vast chemical space and discover new molecules with desired properties for drug discovery or materials science, chemists often employ diversity-oriented synthesis (DOS). mdpi.com DOS aims to rapidly generate libraries of structurally complex and diverse small molecules from simple starting materials. mdpi.com The indole scaffold is a common and valuable starting point for DOS strategies. researchgate.net

Several strategies have been developed to create diverse libraries of indole-based compounds:

Complexity-to-Diversity (Ctd) Strategy: This approach uses complex, often naturally occurring, indole alkaloids as starting points and applies various reactions to create a library of related but structurally distinct molecules. mdpi.comresearchgate.net

Branching Pathways: A common intermediate can be guided down different reaction pathways by changing reagents or conditions, leading to products with distinct molecular skeletons. nih.govrsc.org

Multi-Component Reactions: Reactions like the Ugi four-component reaction can assemble multiple simple starting materials in a single step to produce complex indole-containing products, allowing for rapid library generation. nih.gov

On-DNA Synthesis: For drug discovery, novel on-DNA transformations have been developed to construct diverse DNA-encoded libraries (DELs) based on scaffolds like oxindole (B195798) (an oxidized derivative of indole). nih.gov

A molecule such as this compound could serve as an excellent starting point for a DOS campaign. The carboxylate group could be used for amide coupling to a variety of amines, while the indole ring could undergo different cyclization or substitution reactions to rapidly generate a library of novel compounds for screening. rsc.org

Enzymatic Interaction Mechanisms and Kinetic Analysis

Kinetic Studies of Enzyme-Indole Derivative Interactions

Kinetic studies are fundamental to elucidating the mechanism of enzyme inhibition. These studies involve measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Kₘ), the maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ).

A primary tool for analyzing enzyme kinetics is the Lineweaver-Burk plot , also known as a double reciprocal plot. wikipedia.orgmedschoolcoach.comlibretexts.org This plot linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). medschoolcoach.comlibretexts.org The intercepts and the slope of the resulting straight line provide valuable information about the kinetic parameters and the type of inhibition. medschoolcoach.comlibretexts.org

For competitive inhibition , the Lineweaver-Burk plot shows lines that intersect at the y-axis (1/Vₘₐₓ), indicating that Vₘₐₓ is unchanged, while the apparent Kₘ increases with inhibitor concentration. taylorandfrancis.com

In non-competitive inhibition , the plots show lines intersecting on the x-axis, indicating that Kₘ is unchanged, but Vₘₐₓ decreases. wikipedia.org

For uncompetitive inhibition , the Lineweaver-Burk plot yields a series of parallel lines, as both Vₘₐₓ and Kₘ are reduced. taylorandfrancis.com

Kinetic analyses of various indole (B1671886) derivatives have utilized Lineweaver-Burk plots to confirm their mode of action. For example, such plots were instrumental in confirming the competitive inhibition of tyrosinase by an indole–thiourea derivative and in identifying the uncompetitive inhibition of acetylcholinesterase by indole-based sulfonamides. mdpi.comjksus.org These studies allow for the calculation of reaction rate coefficients and inhibition constants (Kᵢ), which quantify the potency of the inhibitor. jksus.orgtaylorandfrancis.com

Investigation of Specific Enzyme-Indole Substrate/Inhibitor Interactions

Detailed investigations into how specific indole derivatives interact with enzymes provide crucial insights for rational drug design. These studies focus on how the compounds modulate enzyme function and how the indole structure is recognized by the enzyme's active site.

Indole derivatives can modulate enzyme activity in complex ways, sometimes acting as inhibitors and other times as effectors that can either enhance or decrease catalytic rates. nih.govresearchgate.net The term modulation encompasses any change in an enzyme's function caused by the binding of a molecule. researchgate.net

For instance, studies on indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, have shown that different indole derivatives can have opposing effects. nih.govresearchgate.net While some indole compounds act as straightforward inhibitors, others, like 3-indoleethanol, can enhance the Vₘₐₓ for both D- and L-tryptophan substrates. nih.govresearchgate.net Conversely, indole itself was found to lower the Vₘₐₓ values. nih.govresearchgate.net This suggests that indole derivatives can bind to sites other than the active site, inducing conformational changes that either facilitate or hinder the catalytic process. nih.govresearchgate.netacs.org

The inhibition potency of indole derivatives is often quantified by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A wide range of IC₅₀ values has been reported for indole derivatives against various enzymes, such as α-amylase and α-glucosidase, demonstrating that even small structural modifications can significantly alter inhibitory potential. nih.gov

The indole ring system is a key structural motif that facilitates binding to enzyme active sites. nih.gov Its aromatic and heterocyclic nature allows it to participate in various non-covalent interactions, which are critical for molecular recognition. mdpi.com

Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, while strategically placed substituents can act as acceptors. These interactions are crucial for anchoring the inhibitor within the active site. mdpi.commdpi.com

π-π Stacking: The planar, aromatic structure of the indole ring allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the enzyme's active site. mdpi.com

Hydrophobic Interactions: The bicyclic structure of indole also provides a significant hydrophobic surface that can interact with nonpolar pockets within the enzyme.

Molecular docking studies often complement kinetic data to visualize these interactions. For example, docking of indole derivatives into the active site of cyclooxygenase (COX) enzymes revealed that they can form hydrogen bonds with key residues like Tyr 355 and Arg 120, similar to the established drug indomethacin. nih.gov The versatility of the indole scaffold allows it to be decorated with various functional groups, enabling the fine-tuning of its binding affinity and selectivity for a specific enzyme target. mdpi.combenthamdirect.com This makes the indole scaffold a foundational element in the design of potent and selective enzyme inhibitors for a multitude of therapeutic areas. mdpi.comnih.govbenthamdirect.com

Data Tables

Table 1: Examples of Enzyme Inhibition by Indole Derivatives

| Indole Derivative Class | Target Enzyme | Inhibition Mechanism | Reference |

| Indole–thiourea derivatives | Tyrosinase | Competitive | mdpi.com |

| Indole-based sulfonamides | Acetylcholinesterase | Uncompetitive | jksus.org |

| Various indole analogues | α-Amylase | Competitive | nih.gov |

| Various indole analogues | α-Glucosidase | Non-competitive | nih.gov |

| Indole-based hydrazides | Cyclooxygenase-2 (COX-2) | Selective Inhibition | nih.gov |

| Indole core thiazolopyrimidines | Cholinesterases (AChE & BChE) | Mixed-type | mdpi.com |

Q & A

Q. What experimental controls are critical when evaluating biological activity to avoid false positives/negatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.